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Compound of Interest

2,6-Dihydroxy-4-
Compound Name:
methoxyacetophenone

Cat. No.: B1346105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dihydroxy-4-methoxyacetophenone, a key intermediate in the synthesis of various
biologically active compounds. This document is intended to serve as a valuable resource for
researchers and professionals engaged in synthetic chemistry, natural product chemistry, and
drug discovery.

Introduction

2,6-Dihydroxy-4-methoxyacetophenone, also known as 4-O-methylphloracetophenone, is a
phenolic ketone that serves as a versatile building block in organic synthesis. Its structural motif
is found in a variety of natural products and pharmacologically active molecules. Accurate and
detailed spectroscopic data is paramount for the unambiguous identification and
characterization of this compound, ensuring the integrity and reproducibility of research and
development endeavors. This guide presents a consolidated summary of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-Dihydroxy-4-
methoxyacetophenone.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1346105?utm_src=pdf-interest
https://www.benchchem.com/product/b1346105?utm_src=pdf-body
https://www.benchchem.com/product/b1346105?utm_src=pdf-body
https://www.benchchem.com/product/b1346105?utm_src=pdf-body
https://www.benchchem.com/product/b1346105?utm_src=pdf-body
https://www.benchchem.com/product/b1346105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: Nuclear Magnetic Resonance (NMR)

Spectroscopic Data
1H NMR (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Data not available Data not available Data not available Data not available
13C NMR
Chemical Shift (d) ppm Assignment
Data not available Data not available

Note: Detailed experimental *H and 3C NMR data with peak assignments for 2,6-Dihydroxy-4-
methoxyacetophenone are not readily available in the public domain. The data presented
here will be updated as it becomes available from peer-reviewed literature.

Table 2: Infrared (IR) SpectroscopicData

Wavenumber (cm—2) Functional Group Assignment

Data not available Data not available

Note: While the existence of IR spectra is noted in spectral databases, detailed experimental
data with peak assignments for 2,6-Dihydroxy-4-methoxyacetophenone is not currently
published in accessible literature.

Table 3: Mass Spectrometry (MS) Data[1]

Technique lonization Mode Key m/z Values
GC-MS El 182 (M+), 167
MS/MS ESI (-) 181 ([M-H]-), 166, 138, 123
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Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for acetophenone derivatives. The specific parameters may vary depending on the
instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds, or Acetone-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a
standard probe, operating at a frequency of 300 MHz or higher for *H NMR and 75 MHz or
higher for 13C NMR.

e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Set the spectral width to approximately 12-15 ppm.
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data with appropriate window functions (e.g., exponential multiplication) and
Fourier transformation.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to approximately 200-220 ppm.

o Alarger number of scans will be required compared to 'H NMR to achieve an adequate
signal-to-noise ratio.
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o Process and reference the spectrum similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) powder and press into a thin, transparent pellet.

o Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record the spectrum in the mid-IR range (typically 4000-400 cm™1).

o Collect a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Collect the sample spectrum and ratio it against the background to obtain the absorbance
or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet
system, such as a gas chromatograph (GC-MS) for volatile compounds or a direct infusion
probe with an electrospray ionization (ESI) source for less volatile or thermally labile
compounds.

¢ Instrumentation: Employ a mass spectrometer capable of providing the desired mass
accuracy and fragmentation information (e.g., quadrupole, time-of-flight, or ion trap).

o Data Acquisition:

o GC-MS (Electron lonization - El): Acquire mass spectra over a suitable mass range (e.qg.,
m/z 40-500) as the compound elutes from the GC column.
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o ESI-MS: Infuse the sample solution into the ESI source and acquire the mass spectrum in
either positive or negative ion mode. For MS/MS analysis, select the parent ion of interest
and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthetic organic compound like 2,6-Dihydroxy-4-methoxyacetophenone.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow from compound synthesis to structural
confirmation using various spectroscopic techniques.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dihydroxy-4-
methoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346105#spectroscopic-data-nmr-ir-ms-of-2-6-
dihydroxy-4-methoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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